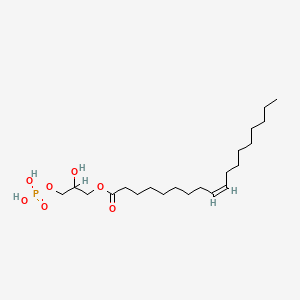

Oleoyl lysophosphatidic acid

Description

Propriétés

IUPAC Name |

(2-hydroxy-3-phosphonooxypropyl) (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26)/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGQSWVCFNIUNZ-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001015741 | |

| Record name | 1-Oleoyl-lyso-phosphatidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | LysoPA(18:1(9Z)/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0007855 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22002-87-5 | |

| Record name | Oleoyl lysophosphatidic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22002-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysophosphatidic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022002875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Oleoyl-lyso-phosphatidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-3-(phosphonooxy)propyl oleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYSOPHOSPHATIDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG6M3969SG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Conformationally Restricted Analogues via Cyclic Scaffolds

The 2023 study by Abdelwahid et al. established a paradigm for synthesizing LPA analogs with enhanced receptor selectivity using rigidified glycerol linkers. Key steps include:

Scaffold Construction :

- Dihydropyran and tetrahydropyran rings replaced glycerol to restrict rotational freedom (Figure 1A).

- Ferrier rearrangement of tri-O-acetylated glycals (e.g., 3a–c ) yielded diols (5a–c ), which were selectively protected with tert-butyldimethylsilyl (TBS) groups.

- Mitsunobu reactions inverted stereochemistry at secondary alcohols to generate epimers (e.g., 6d from 6c ).

Lipid Chain Integration :

Phosphorylation :

Table 1: Representative LPA Analogs and Their Receptor Selectivity

| Compound | Core Scaffold | Lipid Chain | LPA5 EC50 (nM) | Selectivity vs. LPA1–4,6 |

|---|---|---|---|---|

| MZN-010 | Tetrahydropyran | Oleoyl | 4.9 | >10-fold |

| MZN-021 | Tetrahydropyran | Saturated C18:0 | 1.2 | >45-fold |

| MZN-019 | Pyrrolidine | Palmitoyl | 8.3 | >15-fold |

Isotopically Labeled Standards for Quantification

Baker et al. (2014) developed a deuterated LPA standard (d5-C16:0-LPA) to address quantification challenges:

- Synthetic Route :

- Step 1 : Phosphorylation of (S)-d5-glycidol with di-tert-butyl-N,N-diisopropyl phosphoramidite, followed by meta-chloroperbenzoic acid (m-CPBA) oxidation.

- Step 2 : Regioselective epoxide opening with cesium palmitate generated lysoalkyl phosphatidic acid.

- Step 3 : Trifluoroacetic acid deprotection yielded d5-2-hydroxy-3-(phosphonooxy)propyl palmitate (90% isotopic purity).

Critical Parameters :

- Reaction temperature <25°C prevented racemization during phosphorylation.

- Anhydrous conditions minimized hydrolysis of tert-butyl phosphoesters.

Enzymatic and Ex Vivo Generation

Autotaxin-Mediated Production

LPA is endogenously synthesized by autotaxin (ATX), a lysophospholipase D (lysoPLD), which hydrolyzes lysophosphatidylcholine (LPC):

Acid-Catalyzed Chemical Conversion

Strong acids (e.g., HCl, H2SO4) non-enzymatically convert LPC to LPA:

- Optimal Conditions : 0.1 M HCl, 60°C, 1 hr → 95% conversion of C16:0-LPC.

- Limitation : Promotes acyl migration, producing 2-acyl-LPA isomers.

Purification and Analytical Methodologies

LC/MS/MS Quantification

A validated method ensured specificity amid isobaric lysophospholipids:

| Parameter | Specification |

|---|---|

| Column | Atlantis HILIC (2.1 × 150 mm, 3 μm) |

| Mobile Phase | A: 10 mM NH4HCO3 (pH 8.5); B: ACN/MeOH (95:5) |

| Transitions | m/z 409 → 153 (C16:0-LPA) |

| LOQ | 0.1 nM (S/N >10) |

Key Adjustments :

- Curtain gas: 35 psi to reduce in-source fragmentation.

- Declustering potential: −40 V optimized for phosphate group retention.

Challenges in LPA Preparation

Ex Vivo Artifacts

Isomeric Purity

- Acyl Migration : 1-acyl-LPA converts to 2-acyl-LPA under acidic conditions (t1/2 = 2 hr at pH 4).

- Solution : Neutral pH buffers and storage at −80°C stabilize isomers.

Applications of Synthetic LPA Analogues

Receptor-Specific Agonists

Metabolic Probes

- d5-C16:0-LPA : Internal standard enabling absolute quantification in plasma (CV <8%).

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

L’acide lysophosphatidique a de nombreuses applications de recherche scientifique dans divers domaines:

Chimie: En chimie, l’acide lysophosphatidique est utilisé comme composé modèle pour étudier les voies de signalisation lipidique et la biophysique des membranes.

Biologie: En recherche biologique, l’acide lysophosphatidique est étudié pour son rôle dans la prolifération cellulaire, la migration et la différenciation.

Médecine: En médecine, l’acide lysophosphatidique est exploré pour ses applications thérapeutiques potentielles. Il a été associé à la progression du cancer, à la douleur neuropathique et aux maladies neurodégénératives. .

Applications De Recherche Scientifique

Lysophosphatidic acid (LPA) is a bioactive phospholipid with a wide array of functions in both healthy and disease states . LPA's diverse effects stem from its ability to signal through specific receptors, making it a versatile signaling molecule . This article reviews the scientific research applications of LPA, drawing from verified sources.

LPA in Development and Angiogenesis

LPA plays a role in central nervous system development and angiogenesis . It promotes YAP dephosphorylation, leading to YAP translocation to the nucleus and inducing the expression of Hippo pathway target genes . LPA can induce inactivation of large tumor suppressor kinase 1 (Lats 1) activity, an upstream component of the Hippo pathway that marks YAP for degradation .

LPA in Pathological Conditions

LPA is implicated in several pathological conditions:

- Neuropathic Pain and Neurodegenerative Diseases: LPA is a mediator in neuropathic pain and neurodegenerative diseases .

- Cancer Progression: LPA can act as a powerful mediator of cancer progression . LPA treatment led to increased keratinocyte proliferation .

- Heart Failure: LPA contributes to the pathogenesis of heart failure by promoting inflammation, fibrosis, and apoptosis in cardiac cells . It is a central mediator in inflammation-mediated cardiac remodeling during heart failure .

- Lipodystrophy: LPA may potentially trigger inflammation and fibrosis in adipose tissue .

LPA as a Therapeutic Target

Autotaxin, LPA, and its receptors are therapeutic targets, with promising molecules modulating both LPA production and signaling . Potential targeted therapies could mitigate the effects of bioactive lipids on heart failure, including LPA receptor antagonists and ceramide synthase inhibitors . Approaches targeting LPA1 signaling are being used to combat fibrotic diseases .

LPA and RIPK4 mRNA

LPA down-regulates human RIPK4 mRNA expression . LPA treatment increases keratinocyte proliferation, but this is compromised in cells with reduced RIPK4 expression . LPA promotes cell cycle progression, at least partly via down-regulating RIPK4 .

LPA in Foodstuffs and Herbal Medicines

Various foodstuffs such as soybean, cabbage, and seeds like sesame and sunflower contain bioactive LPAs . Herbal medicines such as corydalis tuber and ginseng contain large amounts of LPAs . Herbal LPAs bind to cell surface LPA receptors in animal cells and exert biological effects, including beneficial effects of in vitro wound healing, in vivo anti-gastric ulcer, anti-Alzheimer's disease, autotaxin inhibition, and anti-metastasis activity .

LPA and Cardiovascular Disease

Elevated lipoprotein(a) (Lp(a)) is a genetically determined causal risk factor for cardiovascular disease . Studies have shown an increased risk of myocardial infarction (MI) in persons with elevated Lp(a) .

Mécanisme D'action

L’acide lysophosphatidique exerce ses effets par le biais de récepteurs spécifiques couplés aux protéines G appelés récepteurs de l’acide lysophosphatidique. Ces récepteurs sont impliqués dans diverses voies de signalisation qui régulent la prolifération cellulaire, la migration et la survie. Lorsqu’il se lie à ses récepteurs, l’acide lysophosphatidique active les molécules de signalisation en aval, telles que les petites GTPases et les kinases, conduisant à la formation de fibres de stress, à la migration cellulaire et à d’autres réponses cellulaires .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

LPA shares structural and functional similarities with other lysophospholipids and phospholipids. Below is a detailed comparison, supported by data tables and research findings.

Structural and Functional Comparison

Key Research Findings

Cross-Reactivity Challenges: Antibody 504B3, previously thought specific to LPA, binds non-specifically to PA and LPC, complicating immunoassays .

Metabolic Effects : LPA induces aerobic glycolysis and lipogenesis in cancer cells, whereas S1P primarily regulates immune cell migration .

Therapeutic Targeting: LPA Receptors: LPAR6 antagonists (e.g., C75 and XAA) inhibit hepatocellular carcinoma growth by disrupting mitochondrial function . ATX Inhibition: 2-Carba-LPA, a synthetic analogue, exhibits dual activity as an LPAR agonist and ATX inhibitor, showing promise in fibrosis and cancer . S1P Modulators: Drugs like fingolimod target S1P1 for multiple sclerosis, highlighting pathway-specific therapeutic strategies .

Analytical Challenges

Accurate quantification of LPA in biofluids is hindered by structural similarities to LPC and PA. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred over antibody-based methods to avoid cross-reactivity .

Pathophysiological Contrasts

Activité Biologique

Lysophosphatidic acid (LPA) is a bioactive lysophospholipid that plays a critical role in various biological processes. It is produced through the enzymatic action of autotaxin (ATX) on lysophosphatidylcholine and other lysophospholipids. LPA exerts its effects by binding to specific G-protein-coupled receptors (GPCRs), which include LPA1 to LPA6. This compound has been implicated in numerous physiological and pathological conditions, including neural development, inflammation, cancer progression, and fibrosis.

LPA signaling is mediated through its six identified receptors (LPA1-LPA6), which activate various intracellular pathways leading to diverse biological effects:

- Cell Proliferation and Survival : LPA promotes cell growth and survival through activation of the phosphoinositide 3-kinase (PI3K)/Akt pathway.

- Migration and Invasion : LPA enhances cell motility and invasiveness, particularly in cancer cells, by stimulating cytoskeletal rearrangements.

- Inflammatory Responses : LPA modulates immune responses by influencing the behavior of immune cells, such as dendritic cells and macrophages, leading to altered cytokine production.

Physiological Roles

- Neural Development : LPA is crucial for neuronal development, influencing processes such as axonal growth and synaptic plasticity .

- Reproductive Functions : In the context of reproduction, LPA is involved in embryo implantation and ovarian function .

- Bone Development : Studies indicate that LPA signaling is essential for normal bone development, with receptor knockout models demonstrating reduced bone mass .

Pathological Implications

LPA has been linked to several diseases:

- Cancer : Elevated levels of LPA are associated with tumor progression and metastasis in various cancers, including ovarian and breast cancer .

- Neuropathic Pain : LPA contributes to the development of neuropathic pain through its effects on neuronal signaling pathways .

- Fibrosis : Aberrant LPA signaling plays a role in fibrotic diseases affecting the lungs and kidneys, making it a potential therapeutic target .

Study 1: Role of LPA in Cancer Progression

A study investigated the role of LPA in promoting cancer cell invasion. Researchers found that LPA treatment significantly increased the migration of ovarian cancer cells through activation of the RhoA/ROCK pathway. This finding highlights the potential of targeting LPA signaling in cancer therapy.

Study 2: LPA in Neurodegenerative Diseases

Research has shown that LPA signaling contributes to neuroinflammation in Alzheimer's disease. The activation of LPA receptors was found to enhance the expression of β-secretase, leading to increased production of amyloid-beta plaques . This suggests that inhibiting LPA signaling may offer a novel approach to mitigate neurodegeneration.

Table 1: Summary of Biological Functions of LPA

| Biological Function | Mechanism | Implications |

|---|---|---|

| Cell Proliferation | PI3K/Akt pathway activation | Tumor growth |

| Cell Migration | Cytoskeletal rearrangement | Cancer metastasis |

| Immune Modulation | Cytokine production alteration | Autoimmune diseases |

| Neural Development | Axonal growth stimulation | Neurodevelopmental disorders |

Table 2: Pathological Conditions Associated with LPA

| Condition | Role of LPA | Potential Therapeutic Target |

|---|---|---|

| Cancer | Promotes invasion and metastasis | LPA receptor antagonists |

| Fibrosis | Mediates fibrotic responses | Autotaxin inhibitors |

| Neuropathic Pain | Enhances pain signaling | LPA receptor modulators |

| Alzheimer's Disease | Increases amyloid-beta production | β-secretase inhibitors |

Q & A

Q. What are the primary receptors and signaling pathways through which LPA exerts its biological effects?

LPA signals through six G protein-coupled receptors (LPAR1–LPAR6), which activate diverse downstream pathways such as Rho/ROCK, Ras-MAPK, and PI3K-Akt. For example, LPAR1 and LPAR2 are critical for cytoskeletal reorganization via RhoA/ROCK in neural cells, while LPAR3 mediates proliferation in cancer models . Methodologically, receptor-specific agonists/antagonists (e.g., Ki16425 for LPAR1/3) and siRNA knockdown are used to dissect pathway contributions. Quantitative PCR and Western blotting validate receptor expression and pathway activation .

Q. Which experimental models are appropriate for studying LPA’s role in neural regeneration?

Primary murine Schwann cells and PC12 neuronal cell lines are standard models. In vitro, LPA-induced neurite retraction in PC12 cells is monitored via phase-contrast microscopy, while Schwann cell migration is quantified using scratch assays . In vivo, corneal injury models in rodents assess LPA’s impact on nerve regeneration via immunohistochemistry for markers like βIII-tubulin .

Q. How is LPA detected and quantified in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for measuring LPA levels in serum or ascites, with sensitivity down to picomolar concentrations. ELISA kits (e.g., Human LPA ELISA) are alternatives but require validation against MS data to avoid cross-reactivity with structurally similar lipids .

Advanced Research Questions

Q. How can researchers resolve contradictions in LPA’s proliferative versus anti-proliferative effects across cancer models?

Discrepancies arise from context-dependent receptor expression and crosstalk with hypoxia-inducible factors (HIF1α). For instance, in ovarian cancer, LPA promotes proliferation via LPAR2 under normoxia but enhances invasion via LPAR1 and HIF1α under hypoxia . To address contradictions:

Q. What methodologies dissect LPA’s dual role in promoting and inhibiting cellular migration?

In glioblastoma, LPA enhances migration via RhoA/ROCK, while in renal carcinoma, it suppresses motility through Rac1 inhibition. To study this duality:

Q. How does hypoxia modulate LPA signaling in tumor metastasis?

Hypoxia upregulates LPAR1 expression and sensitizes ovarian cancer cells to LPA-induced migration by stabilizing HIF1α. Key approaches:

Q. What strategies identify novel LPA-regulated miRNAs in disease progression?

In ovarian cancer, LPA induces miR-30c-2-3p, which post-transcriptionally silences ATF3. Methodologies include:

- RNA sequencing of LPA-treated vs. untreated cells.

- Luciferase reporter assays to confirm miRNA-mRNA binding (e.g., miR-30c-2-3p and ATF3 3’UTR).

- Rescue experiments by overexpressing ATF3 in miRNA-inhibited cells .

Q. How can autotaxin (ATX) inhibition be optimized to block LPA production in fibrosis?

ATX converts lysophosphatidylcholine (LPC) to LPA. Strategies include:

- Pharmacological inhibitors (e.g., PF-8380) tested in bleomycin-induced lung fibrosis models.

- Measure LPA levels in bronchoalveolar lavage fluid via LC-MS/MS.

- Assess collagen deposition using Masson’s trichrome staining and hydroxyproline assays .

Methodological Best Practices

- Experimental Design : Include LPAR subtype-selective tools and controls for autotaxin-mediated LPA generation in vivo .

- Data Interpretation : Cross-validate findings using orthogonal methods (e.g., ELISA + MS for LPA quantification) .

- Contradiction Analysis : Account for tissue-specific receptor expression and microenvironmental factors (e.g., hypoxia, pH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.